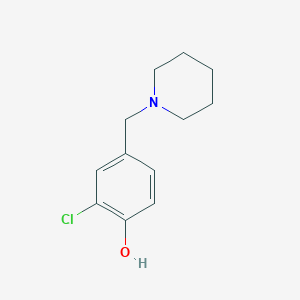

2-Chloro-4-(piperidin-1-ylmethyl)phenol

描述

2-Chloro-4-(piperidin-1-ylmethyl)phenol is an organic compound with the molecular formula C12H16ClNO. It is characterized by the presence of a chloro group, a piperidin-1-ylmethyl group, and a phenol group. This compound is primarily used in research and development within the pharmaceutical and chemical industries .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)phenol typically involves the reaction of piperidine with 3-chloro-4-hydroxybenzaldehyde. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the piperidine nucleophile attacks the electrophilic carbon of the benzaldehyde, followed by the elimination of water to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.

Types of Reactions:

Oxidation: The phenol group in this compound can undergo oxidation to form quinones.

Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium amide or thiourea in polar aprotic solvents.

Major Products:

Oxidation: Quinones.

Reduction: 4-(piperidin-1-ylmethyl)phenol.

Substitution: Various substituted phenols depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Pharmacological Properties

Research indicates that 2-Chloro-4-(piperidin-1-ylmethyl)phenol exhibits various pharmacological activities, including:

- Analgesic Effects : Studies suggest that this compound may modulate pain pathways, making it a candidate for pain relief applications.

- Anti-inflammatory Activity : The phenolic component is known for its anti-inflammatory properties, which could be beneficial in treating inflammatory conditions.

Case Study: Antimicrobial Activity

Research has shown that derivatives of this compound possess notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, similar compounds have been tested for efficacy against pathogens like Staphylococcus aureus and Escherichia coli, indicating potential applications in infection treatment.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various reactions, including:

- Nucleophilic Substitution Reactions : The chlorinated position allows for substitution with different nucleophiles, facilitating the synthesis of diverse chemical entities.

- Formation of Heterocycles : The piperidine moiety can participate in cyclization reactions to form various heterocyclic compounds, which are valuable in drug discovery.

Material Science

In material science, this compound can be used to develop new materials with specific chemical properties. Its ability to interact with other polymers makes it suitable for applications in:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

- Coatings and Adhesives : Its chemical structure allows for modifications that improve adhesion and durability in coatings.

Biochemical Applications

The compound has potential applications as a ligand in biochemical assays. Its structural features facilitate interactions with various enzymes and receptors, making it useful for studying enzyme kinetics and receptor-ligand binding dynamics.

Data Table: Summary of Applications

| Application Area | Specific Uses | Example Findings |

|---|---|---|

| Medicinal Chemistry | Analgesic and anti-inflammatory agents | Exhibits significant pain-relieving properties |

| Organic Synthesis | Building block for complex molecules | Useful in nucleophilic substitution reactions |

| Material Science | Development of new materials | Enhances properties in polymer formulations |

| Biochemical Applications | Ligand in enzyme assays | Facilitates enzyme interaction studies |

作用机制

The mechanism of action of 2-Chloro-4-(piperidin-1-ylmethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the piperidin-1-ylmethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

相似化合物的比较

- 2-Chloro-4-(morpholin-4-ylmethyl)phenol

- 2-Chloro-4-(pyrrolidin-1-ylmethyl)phenol

- 2-Chloro-4-(azepan-1-ylmethyl)phenol

Comparison: 2-Chloro-4-(piperidin-1-ylmethyl)phenol is unique due to the presence of the piperidin-1-ylmethyl group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different binding affinities and selectivities towards biological targets, making it a valuable compound for specific research applications .

生物活性

2-Chloro-4-(piperidin-1-ylmethyl)phenol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN\O

- CAS Number : 69245-90-5

This compound features a phenolic group substituted with a piperidine moiety, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound exhibits affinity for several receptors, influencing cellular signaling pathways. For instance, it has been shown to interact with adrenergic and dopaminergic receptors, which are crucial in neuropharmacology.

- Enzyme Inhibition : This compound acts as an inhibitor of specific enzymes involved in metabolic pathways. It has been noted for its role in inhibiting poly(ADP-ribose) polymerase (PARP), which is vital in DNA repair mechanisms .

Anticancer Properties

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| HeLa (Cervical) | 15 |

| A549 (Lung) | 12 |

These findings suggest that the compound may be effective in targeting cancer cells while sparing normal cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains. The minimum inhibitory concentrations (MICs) against common pathogens are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate potential applications in treating bacterial infections .

Case Studies

- In Vivo Efficacy : A study conducted on mice models demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. The study highlighted a reduction in tumor volume by approximately 50% after four weeks of treatment .

- Pharmacokinetics : Investigations into the pharmacokinetic properties of this compound revealed a favorable absorption profile with peak plasma concentrations achieved within two hours post-administration. The half-life was determined to be approximately 6 hours, suggesting potential for sustained therapeutic effects.

- Safety Profile : Toxicological assessments indicated that the compound exhibited low toxicity at therapeutic doses, with no significant adverse effects observed in animal models during short-term studies .

属性

IUPAC Name |

2-chloro-4-(piperidin-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-11-8-10(4-5-12(11)15)9-14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYVTXMMWGRQNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498282 | |

| Record name | 2-Chloro-4-[(piperidin-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69245-90-5 | |

| Record name | 2-Chloro-4-[(piperidin-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。